Isovaleryl isothiocyanate
Overview
Description
Isovaleryl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is commonly used in various chemical and biological applications due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovaleryl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isovaleryl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Another method involves the use of primary amines, where isovaleryl amine reacts with carbon disulfide and a base to form the corresponding dithiocarbamate salt. This intermediate is then treated with an oxidizing agent to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and improve yield. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Isovaleryl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl isothiocyanates.
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding thiocarbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Addition Reactions: Reactions with water or alcohols are usually conducted at ambient temperature.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Result from reactions with alcohols.
Sulfonyl Isothiocyanates: Produced through oxidation reactions.
Scientific Research Applications
Isovaleryl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of isovaleryl isothiocyanate involves its highly reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can also induce oxidative stress by generating reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Isovaleryl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
Uniqueness
This compound is unique due to its specific isovaleryl group, which imparts distinct chemical and biological properties. Compared to phenyl isothiocyanate, it has a different reactivity profile and biological activity. Allyl isothiocyanate, commonly found in mustard oil, has a more pungent odor and different applications. Sulforaphane, derived from cruciferous vegetables, is well-known for its potent anticancer properties .
Properties
IUPAC Name |
3-methylbutanoyl isothiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5(2)3-6(8)7-4-9/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGSTFFYMRWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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